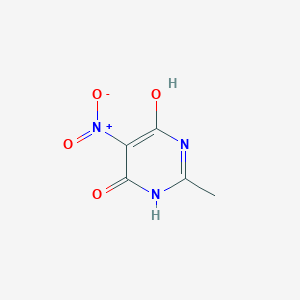

2-Methyl-5-nitropyrimidine-4,6-diol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-2-6-4(9)3(8(11)12)5(10)7-2/h1H3,(H2,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYKPLCGITXZRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90291248 | |

| Record name | 2-methyl-5-nitropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53925-27-2 | |

| Record name | 6-Hydroxy-2-methyl-5-nitro-4(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53925-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 74447 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053925272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53925-27-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-5-nitropyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4(1H)-Pyrimidinone, 6-hydroxy-2-methyl-5-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methyl-5-nitropyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. As a substituted nitropyrimidine, this molecule presents a unique combination of chemical features that warrant detailed investigation. This document, structured to provide both foundational knowledge and practical insights, delves into its chemical identity, structural characteristics, synthesis, reactivity, and potential biological significance. The information herein is curated to support researchers in their endeavors to explore the utility of this compound in various scientific applications, from the design of novel therapeutic agents to its use as a versatile synthetic intermediate.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 53925-27-2, is a pyrimidine derivative characterized by a methyl group at the 2-position, a nitro group at the 5-position, and hydroxyl groups at the 4- and 6-positions[1]. Its molecular formula is C₅H₅N₃O₄, and it has a molecular weight of approximately 171.11 g/mol [1].

A comprehensive summary of its key identifiers and computed physicochemical properties is presented in the table below. These properties offer initial insights into the molecule's behavior in various chemical and biological systems.

| Identifier/Property | Value | Source |

| IUPAC Name | 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one | PubChem[1] |

| CAS Number | 53925-27-2 | PubChem[1] |

| Molecular Formula | C₅H₅N₃O₄ | PubChem[1] |

| Molecular Weight | 171.11 g/mol | PubChem[1] |

| XLogP3 | -0.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | ChemScene[2] |

| Hydrogen Bond Acceptors | 6 | ChemScene[2] |

| Melting Point | 270-280 °C | ChemWhat[3] |

| Density | 1.84 g/cm³ | ChemWhat[3] |

Structural Elucidation: The Significance of Tautomerism

A critical aspect of the chemical nature of this compound is its existence in various tautomeric forms. As a dihydroxypyrimidine, it can undergo keto-enol tautomerism, leading to an equilibrium between the diol form and various oxo-hydroxy forms. The IUPAC name, 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one, suggests that a keto-enol form is a stable tautomer[1].

The presence of these tautomers is crucial as it dictates the molecule's reactivity, hydrogen bonding capabilities, and potential interactions with biological targets. The equilibrium between these forms can be influenced by factors such as the solvent, pH, and temperature.

Caption: Tautomeric forms of this compound.

Synthesis of this compound

The synthesis of this compound typically involves a two-step process: the initial formation of the pyrimidine ring followed by nitration.

Step 1: Cyclization to form 2-Methylpyrimidine-4,6-diol

The pyrimidine core is generally constructed via a condensation reaction between an amidine and a β-dicarbonyl compound or its equivalent. For this compound, the synthesis starts with the cyclization of acetamidine with a malonic ester derivative in the presence of a base.

Caption: Synthesis of the pyrimidine core.

Experimental Protocol: Synthesis of 2-Methylpyrimidine-4,6-diol

A detailed experimental procedure for a similar synthesis is described in the literature for a related compound, which can be adapted for this synthesis[4]. The following is a generalized protocol based on these principles:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the cooled solution of sodium methoxide, add diethyl malonate dropwise, followed by the portion-wise addition of acetamidine hydrochloride.

-

Reaction: The reaction mixture is then typically heated to reflux for several hours to drive the cyclization to completion.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to afford 2-methylpyrimidine-4,6-diol.

Step 2: Nitration of 2-Methylpyrimidine-4,6-diol

The second step involves the electrophilic nitration of the pyrimidine ring at the 5-position. This is a characteristic reaction for activated pyrimidine rings.

Caption: Nitration of the pyrimidine core.

Experimental Protocol: Nitration of 2-Methylpyrimidine-4,6-diol

The nitration is typically carried out using a mixture of nitric acid and sulfuric acid[5].

-

Reaction Setup: In a flask cooled in an ice-salt bath, carefully add 2-methylpyrimidine-4,6-diol to concentrated sulfuric acid with stirring.

-

Addition of Nitrating Agent: A chilled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the reaction mixture, maintaining a low temperature (typically below 10 °C).

-

Reaction: The reaction is stirred at a low temperature for a specified period to ensure complete nitration.

-

Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed thoroughly with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Characterization

¹H NMR Spectroscopy

-

A singlet corresponding to the methyl protons (C2-CH₃), likely in the range of 2.0-2.5 ppm.

-

A broad singlet for the N-H protons of the pyrimidine ring, with its chemical shift being highly dependent on the solvent and concentration.

-

A broad singlet for the hydroxyl protons, also dependent on experimental conditions. In the keto-enol tautomer, a signal for the C5-H proton would be absent.

¹³C NMR Spectroscopy

-

A signal for the methyl carbon (C2-CH₃) in the aliphatic region (around 20 ppm).

-

Signals for the pyrimidine ring carbons. The carbons bearing the oxygen atoms (C4 and C6) would appear at a lower field (deshielded), likely in the range of 150-170 ppm, characteristic of carbonyl or enolic carbons.

-

The signal for C2 would be in a similar downfield region.

-

The carbon bearing the nitro group (C5) would also be significantly deshielded.

Infrared (IR) Spectroscopy

-

Broad O-H and N-H stretching vibrations in the region of 3000-3500 cm⁻¹.

-

C=O stretching vibrations for the keto tautomers, typically in the range of 1650-1750 cm⁻¹.

-

N-O stretching vibrations for the nitro group, usually appearing as two strong bands around 1550 cm⁻¹ and 1350 cm⁻¹.

-

C-N and C-C stretching vibrations within the pyrimidine ring.

Mass Spectrometry

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (171.11 g/mol ).

-

Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrimidine ring.

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its functional groups: the electron-withdrawing nitro group, the acidic hydroxyl/amino protons, and the pyrimidine ring itself.

Acidity and Basicity

The diol form can exhibit acidic properties due to the hydroxyl groups. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the N-H protons in the keto tautomers. Conversely, the pyrimidine nitrogens can act as bases, although their basicity is significantly reduced by the electron-withdrawing nitro group.

Nucleophilic Substitution

The hydroxyl groups at positions 4 and 6 can be converted into better leaving groups, such as chlorides, by reacting with reagents like phosphorus oxychloride (POCl₃). The resulting 4,6-dichloro-2-methyl-5-nitropyrimidine is a versatile intermediate for further functionalization via nucleophilic aromatic substitution reactions[4]. The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack.

Caption: Reactivity of this compound.

Potential Biological and Pharmaceutical Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of nitropyrimidine derivatives has attracted significant interest in drug discovery.

Antimicrobial Activity

Nitroaromatic compounds, including nitropyrimidines, are known to exhibit antimicrobial properties[7]. Their mechanism of action often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA[7]. Several pyrimidine derivatives have been reported to possess antibacterial and antifungal activities[8][9].

Antitumor Activity

The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design. Numerous pyrimidine derivatives have been developed as inhibitors of various kinases and other enzymes involved in cancer cell proliferation[10][11][12]. The presence of the nitro group can further enhance the cytotoxic potential of these compounds. For instance, some 5-nitropyrimidine derivatives have been evaluated for their ability to inhibit the proliferation of cancer cell lines[13].

The exploration of this compound and its derivatives as potential antimicrobial or antitumor agents represents a promising avenue for future research.

Safety and Handling

Conclusion

This compound is a multifaceted molecule with significant potential in synthetic and medicinal chemistry. Its rich tautomeric chemistry, coupled with the activating effect of the nitro group, makes it a valuable precursor for the synthesis of a diverse range of functionalized pyrimidines. While its own biological profile remains to be fully elucidated, the established activities of related nitropyrimidine derivatives suggest that it is a promising scaffold for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to understand and further explore the chemical properties and potential applications of this intriguing compound.

References

- 1. This compound | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 6. 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL(53925-27-2) 1H NMR [m.chemicalbook.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. journals.innovareacademics.in [journals.innovareacademics.in]

- 9. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijrpr.com [ijrpr.com]

- 11. [Research advances in antitumor activities of pyrimidine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine-4,6-diol (CAS 53925-27-2): Synthesis, Characterization, and Therapeutic Potential

Executive Summary

2-Methyl-5-nitropyrimidine-4,6-diol is a heterocyclic compound belonging to the pyrimidine family, a class of molecules that form the structural core of nucleobases and numerous pharmaceuticals. While direct therapeutic applications of this specific molecule are not extensively documented, its true value lies in its role as a versatile synthetic intermediate. The presence of a nitro group and hydroxyl functionalities on the pyrimidine ring provides reactive sites for chemical modification, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol with mechanistic insights, methods for analytical characterization, and a discussion of the therapeutic potential of the broader 5-nitropyrimidine scaffold, supported by current research.

Core Physicochemical & Structural Properties

This compound, also known by its tautomeric name 6-hydroxy-2-methyl-5-nitro-4(3H)-pyrimidinone, is a solid organic compound.[1] Its structure is characterized by a central pyrimidine ring substituted with a methyl group at the C2 position, a nitro group at C5, and two hydroxyl groups at C4 and C6. The diol form exists in equilibrium with its keto-enol tautomers. Understanding these fundamental properties is critical for its handling, reaction setup, and analytical development.

| Property | Value | Source |

| CAS Number | 53925-27-2 | [2][3] |

| Molecular Formula | C₅H₅N₃O₄ | [1][2][4] |

| Molecular Weight | 171.11 g/mol | [1][2] |

| IUPAC Name | 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one | [2] |

| Synonyms | 2-Methyl-5-nitro-4,6-dihydroxypyrimidine, 2-Methyl-5-nitro-4,6-pyrimidinediol | [5] |

| Melting Point | 270-280 °C | [5] |

| Density | 1.84 g/cm³ | [5] |

| XLogP3 | -0.3 | [2] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 6 | [1] |

| Topological Polar Surface Area | 109.38 Ų | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is efficiently achieved through a two-step process involving a condensation reaction to form the pyrimidine ring, followed by electrophilic nitration. This route is advantageous due to the availability of common starting materials and robust reaction conditions.

Workflow: Synthesis of this compound

Caption: Two-step synthesis pathway from common precursors.

Mechanistic Discussion

-

Step 1: Condensation for Ring Formation: The synthesis commences with a base-catalyzed condensation reaction between an amidine (acetamidine hydrochloride) and a β-dicarbonyl compound (diethyl malonate). The base, typically sodium ethoxide, deprotonates the active methylene group of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine. Subsequent intramolecular cyclization and elimination of ethanol and water yield the stable 2-methylpyrimidine-4,6-diol ring system.

-

Step 2: Electrophilic Nitration: The pyrimidine ring, activated by the two hydroxyl groups, is susceptible to electrophilic substitution at the C5 position. A mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). The pyrimidine ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity and yields the final product, this compound.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety precautions in a fume hood.

Materials:

-

Acetamidine hydrochloride

-

Diethyl malonate

-

Sodium metal

-

Absolute Ethanol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Deionized water

-

Ice bath

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol

-

Carefully prepare a solution of sodium ethoxide by slowly dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) in a three-neck flask equipped with a condenser and a dropping funnel. The reaction is exothermic.

-

Once the sodium has completely reacted, cool the solution to room temperature.

-

Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

-

Following the addition, add acetamidine hydrochloride portion-wise.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and neutralize it with an appropriate acid (e.g., concentrated HCl) to a pH of ~6-7, which will precipitate the product.

-

Filter the resulting solid, wash with cold water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to yield 2-methylpyrimidine-4,6-diol.

Step 2: Nitration to this compound

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath, maintaining the temperature below 10 °C.

-

Slowly add the 2-methylpyrimidine-4,6-diol synthesized in Step 1 to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice. This will cause the crude product to precipitate.

-

Filter the yellow solid, wash thoroughly with copious amounts of cold deionized water until the washings are neutral (pH ~7).

-

Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

-

Dry the final product under vacuum.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. The spectra should be consistent with the expected shifts for the methyl group, the pyrimidine ring protons/carbons, and show the absence of starting material signals.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, which should match the calculated value of 171.11 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Used to identify functional groups. Key peaks would include those for O-H (hydroxyl), N-H, C=O (keto tautomer), and N-O (nitro group) stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the compound. A reverse-phase method is typically suitable.

Experimental Protocol: HPLC Purity Analysis

This protocol is a starting point and may require optimization for specific equipment and purity requirements. It is adapted from methods used for similar chlorinated pyrimidine structures.[6]

Instrumentation & Materials:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: 50:50 Water/Acetonitrile

Procedure:

-

Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the sample diluent to a final concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)

-

Injection Volume: 10 µL

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibration at 5% B

-

-

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Causality Behind Choices:

-

Reverse-Phase C18: This stationary phase is ideal for retaining moderately polar organic molecules like the analyte.

-

Formic Acid: Used as a mobile phase modifier to improve peak shape and ensure the ionization state of the analyte is consistent. It is also compatible with mass spectrometry if LC-MS analysis is desired.[6]

-

Gradient Elution: A gradient from high aqueous to high organic content is used to ensure that impurities with a wide range of polarities are eluted and resolved from the main compound.

Biological Context and Therapeutic Potential

While this compound is primarily a synthetic intermediate, the 5-nitropyrimidine scaffold it contains is a "privileged structure" in medicinal chemistry, appearing in molecules with significant biological activity. Its utility lies in its potential to be elaborated into more complex drug candidates.

Workflow: From Scaffold to Application

Caption: Role as a core scaffold for developing bioactive agents.

Established Activities of the 5-Nitropyrimidine Class

-

Anticancer Potential: Research into a series of 2,4,6-trisubstituted-5-nitropyrimidines has demonstrated potent inhibition of cancer cell proliferation.[7] For example, 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine showed an IC₅₀ value of 0.32 µM against L1210 leukemia cells.[7] The activity of these compounds suggests they may act via an alkylation mechanism, highlighting the potential for derivatives of this compound in oncology drug discovery.[7]

-

Anti-inflammatory Activity: A study on 5-nitropyrimidine-2,4-dione analogues revealed their ability to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS).[8] One lead compound in the study showed an IC₅₀ of 6.2 µM for iNOS activity and demonstrated anti-inflammatory effects in an in vivo mouse model of paw edema.[8] This positions the 5-nitropyrimidine core as a promising starting point for developing novel anti-inflammatory drugs.

The diverse biological activities of nitropyridine and nitropyrimidine derivatives are well-documented, ranging from kinase inhibition to antifungal properties, further underscoring the value of this chemical class in drug development.[9]

Safety, Handling, and Storage

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[10]

-

Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust. If dust generation is unavoidable, use a NIOSH-approved respirator with a particle filter.[10]

-

-

Handling:

-

Storage:

Conclusion

This compound stands out not as an end-product, but as a highly valuable and strategically important platform molecule. Its straightforward synthesis from common precursors and the reactive handles provided by its functional groups make it an attractive starting point for chemical library synthesis. The proven track record of the 5-nitropyrimidine scaffold in producing potent anticancer and anti-inflammatory agents provides a strong rationale for its use in modern drug discovery programs. For researchers and drug development professionals, this compound represents a key intermediate, holding significant potential for the development of next-generation therapeutics.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL | 53925-27-2 [chemicalbook.com]

- 4. 1stsci.com [1stsci.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 2,4-Dichloro-6-methyl-5-nitropyrimidine - Safety Data Sheet [chemicalbook.com]

2-Methyl-5-nitropyrimidine-4,6-diol molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-5-nitropyrimidine-4,6-diol

Foreword

As Senior Application Scientists, we bridge the gap between theoretical chemistry and practical application. This guide is crafted for our peers—researchers, medicinal chemists, and drug development professionals—who understand that a molecule is more than its formula. It is a dynamic entity whose structure, tautomeric forms, and reactivity dictate its potential. Herein, we dissect this compound, not as a static diagram, but as a versatile synthetic intermediate. We will explore the causality behind its synthesis, the logic of its structural analysis, and the foundation of its utility, particularly as a precursor to advanced materials and a scaffold for potential therapeutics. This document serves as a comprehensive technical resource, grounded in established scientific principles and validated methodologies.

Foundational Chemistry and Molecular Identity

This compound is a substituted pyrimidine, a class of heterocyclic compounds of immense interest in both materials science and pharmacology. The pyrimidine ring is a privileged scaffold, forming the core of numerous bioactive molecules and FDA-approved drugs.[1] The introduction of a nitro group (NO₂) dramatically influences the electronic properties of the ring, making it a subject of significant synthetic and medicinal investigation.[2]

The primary identity of this compound is as a key intermediate in the synthesis of 1,1-diamino-2,2-dinitroethene (DADNE or FOX-7), a high-performance, low-sensitivity energetic material.[3][4][5] This specific application underscores the importance of understanding its structure and reactivity in controlled, high-yield synthetic processes.

Core Structural and Physicochemical Data

A precise understanding begins with verifiable identification and characterization data. The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one | [6] |

| CAS Number | 53925-27-2 | [6][7][8] |

| Molecular Formula | C₅H₅N₃O₄ | [6][7][8] |

| Molecular Weight | 171.11 g/mol | [6][7] |

| Melting Point | 270-280 °C | [9] |

| Canonical SMILES | CC1=NC(=C(C(=O)N1)--INVALID-LINK--[O-])O | [6][7] |

| Topological Polar Surface Area | 109.38 Ų | [7] |

| XLogP3 | -0.3 | [6] |

The Critical Role of Tautomerism

The nomenclature "this compound" represents only one of several possible tautomeric forms. Pyrimidine-diols are well-known to exist in equilibrium with their keto-enol and diketo tautomers.[10] The IUPAC name, 4-hydroxy-2-methyl-5-nitro-1H-pyrimidin-6-one, correctly identifies the likely predominant keto-enol form in many environments, which is stabilized by conjugation.[6][10]

Understanding this equilibrium is not merely academic; it is critical for predicting reactivity, solubility, and biological interactions. The presence of labile protons and the potential for different hydrogen bonding patterns are dictated by the dominant tautomer.

Synthesis and Mechanistic Considerations

The preparation of this compound is most effectively achieved via the nitration of its precursor, 2-methylpyrimidine-4,6-diol (also known as 2-methylpyrimidine-4,6-dione, MPD).[3][4][5] The entire synthetic workflow, from basic precursors to the final product, is a well-established process in organic chemistry.

Experimental Protocol: A Two-Step Synthesis

This protocol outlines a validated pathway. The causality for each reagent and condition is explained to ensure reproducibility and safety.

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol (Precursor)

This step involves a classical condensation reaction to form the pyrimidine ring.

-

Principle: A cyclization reaction between an amidine (acetamidine) and a β-dicarbonyl compound (diethyl malonate) under basic conditions.[11] The base, sodium methoxide, serves to deprotonate the diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of the acetamidine.

-

Methodology:

-

To a solution of sodium methoxide in absolute ethanol, add acetamidine hydrochloride. Stir to form the free base.

-

Slowly add diethyl malonate to the mixture at room temperature.

-

Heat the mixture to reflux for 3-4 hours to drive the condensation and cyclization to completion.

-

Cool the reaction mixture and reduce the solvent volume under vacuum.

-

Acidify the residue with a mineral acid (e.g., HCl) to a pH of ~6. This protonates the pyrimidinediolate salt, causing the product to precipitate.

-

Filter the resulting solid, wash with cold water and ethanol, and dry to yield 2-methylpyrimidine-4,6-diol.

-

Step 2: Nitration to this compound

This is an electrophilic aromatic substitution reaction on the activated pyrimidine ring.

-

Principle: The C-5 position of the pyrimidine-4,6-diol ring is electron-rich and susceptible to electrophilic attack. A mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as both a catalyst and a dehydrating agent, pushing the equilibrium towards nitronium ion formation.[3][12]

-

Methodology:

-

In a flask equipped for low-temperature reactions, dissolve the 2-methylpyrimidine-4,6-diol from Step 1 in concentrated sulfuric acid at a temperature below 10°C.[13] This dissolution step protonates the substrate and prepares it for nitration.

-

Cool the mixture to 0-5°C using an ice-salt bath. Precise temperature control is critical to prevent over-nitration and manage the highly exothermic nature of the reaction.[3][5][13]

-

Slowly add a pre-chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice. This quenches the reaction and precipitates the nitrated product.

-

Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield this compound.

-

Structural Elucidation and Analytical Validation

Confirming the molecular structure of a synthesized compound is a cornerstone of scientific integrity. A multi-technique approach is required for unambiguous characterization.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the molecular skeleton.

-

¹H NMR: Would be expected to show a singlet for the methyl (CH₃) protons and broad signals for the exchangeable hydroxyl (OH) and amide (NH) protons, with chemical shifts dependent on the solvent and tautomeric form.

-

¹³C NMR: Would reveal distinct signals for the methyl carbon, the C=O and C-OH carbons of the ring, and the carbon atoms attached to the nitrogen atoms. The C-NO₂ carbon would be significantly affected by the electron-withdrawing nature of the nitro group. Spectroscopic data for this compound is noted as available in chemical databases.[14]

-

-

Mass Spectrometry (MS): This technique validates the molecular weight. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition of C₅H₅N₃O₄.[6]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected characteristic absorption bands include: O-H stretching (broad, ~3200-3500 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and strong asymmetric and symmetric N-O stretching from the nitro group (~1550 and ~1350 cm⁻¹, respectively).[14]

Crystallographic Analysis

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure in the solid state. It would unambiguously confirm bond lengths, bond angles, and, most importantly, the predominant tautomeric form present in the crystal lattice. It would also reveal intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

Applications in Research and Development

While its primary documented use is in materials science, the structural motifs within this compound suggest potential applications in drug discovery.

Precursor for Energetic Materials

The compound is an established intermediate for FOX-7. The synthesis involves further nitration of this compound, followed by hydrolytic rearrangement of the resulting highly nitrated intermediate to yield the final product.[3][4] This pathway is recognized as an efficient and relatively safe method for producing this advanced material.[4]

Scaffold for Medicinal Chemistry

The nitro group and the pyrimidine core are both significant pharmacophores.

-

Nitroaromatic Compounds: These compounds exhibit a vast range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects.[2][15] The nitro group can be bioreduced in hypoxic environments (such as in solid tumors or anaerobic bacteria) to generate reactive nitrogen species, which is a common mechanism of action.[2]

-

Pyrimidine Derivatives: This class of compounds is central to medicinal chemistry, with applications as anti-inflammatory, antimicrobial, antiviral, and antitumor agents.[16][17]

The combination of these two features in a single, synthetically accessible molecule makes this compound a valuable starting point for the development of novel therapeutic agents.

Conclusion

This compound is a molecule of significant chemical interest. Its structure is defined by a nuanced tautomeric equilibrium that influences its reactivity. Well-established synthetic protocols allow for its efficient production, primarily for its role as a crucial intermediate in the synthesis of the energetic material FOX-7. Beyond this, its molecular architecture, combining the privileged pyrimidine scaffold with a reactive nitro group, presents a compelling platform for exploration in medicinal chemistry. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in both materials science and drug development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. 1stsci.com [1stsci.com]

- 9. chemwhat.com [chemwhat.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. asianpubs.org [asianpubs.org]

- 12. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 14. 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL(53925-27-2) 1H NMR [m.chemicalbook.com]

- 15. mdpi.com [mdpi.com]

- 16. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 17. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol

This guide provides a comprehensive overview of the synthesis of 2-Methyl-5-nitropyrimidine-4,6-diol, a key intermediate in the production of various specialty chemicals and energetic materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, reaction mechanisms, and critical safety considerations.

Introduction

This compound is a substituted pyrimidine derivative of significant interest due to its role as a precursor in the synthesis of high-energy materials, notably 1,1-diamino-2,2-dinitroethene (FOX-7).[1][2] The introduction of a nitro group onto the pyrimidine ring profoundly influences its chemical properties, making it a valuable building block in medicinal chemistry and materials science.[2][3] This guide will delineate a reliable two-step synthesis pathway, commencing with the preparation of 2-methyl-4,6-dihydroxypyrimidine and culminating in its nitration to yield the target compound.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the cyclization of acetamidine hydrochloride and diethyl malonate to form 2-methyl-4,6-dihydroxypyrimidine. The second step is the regioselective nitration of this intermediate at the 5-position of the pyrimidine ring.

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine

The initial step in the synthesis is the base-catalyzed condensation reaction between an amidine and a β-dicarbonyl compound, a classic and efficient method for constructing the pyrimidine ring.[4]

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Acetamidine hydrochloride | 94.54 | 50 g | 0.53 |

| Diethyl malonate | 160.17 | 81 mL | 0.53 |

| Sodium | 22.99 | 25.5 g | 1.11 |

| Dry Methanol | 32.04 | 400 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

Procedure:

-

Preparation of Sodium Methoxide: In a 1L jacketed glass reactor equipped with a reflux condenser and a mechanical stirrer, add 400 mL of dry methanol. Carefully add 25.5 g of sodium metal in small portions to the methanol at a controlled temperature of 20°C to prepare the sodium methoxide solution in situ.[5] The reaction is exothermic and produces hydrogen gas; therefore, it must be performed in a well-ventilated fume hood with appropriate safety measures.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add 50 g of acetamidinium chloride followed by 81 mL of diethyl malonate at room temperature.[5]

-

Cyclization: The reaction mixture is then heated to reflux and stirred for 3 hours.[5] During this time, the condensation and subsequent cyclization occur to form the sodium salt of 2-methyl-4,6-dihydroxypyrimidine.

-

Isolation and Purification: After cooling the reaction mixture to room temperature, the precipitated solid is collected by filtration and washed with a small amount of cold methanol. The solid is then dissolved in a minimal amount of water.

-

Acidification: The aqueous solution is cooled to approximately 10°C and acidified to a pH of 2 with concentrated hydrochloric acid.[5] This protonates the pyrimidine ring, causing the product to precipitate out of the solution.

-

Final Product Collection: The white precipitate of 2-methyl-4,6-dihydroxypyrimidine is collected by filtration, washed with cold water, and dried under vacuum.

Part 2: Synthesis of this compound

The second and final step is the electrophilic nitration of the 2-methyl-4,6-dihydroxypyrimidine intermediate. The hydroxyl groups on the pyrimidine ring are activating, directing the incoming electrophile to the electron-rich 5-position.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Methyl-4,6-dihydroxypyrimidine | 126.11 | 10 g | 0.079 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 70 mL | - |

| Concentrated Nitric Acid (99%) | 63.01 | 17.5 mL | - |

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, carefully add 70 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to -5°C.

-

Addition of Nitric Acid: Slowly add 17.5 mL of concentrated nitric acid to the sulfuric acid while maintaining the temperature below 10°C. This mixture of nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺).[6]

-

Nitration Reaction: Gradually add 10 g of 2-methyl-4,6-dihydroxypyrimidine to the cold nitrating mixture in small portions, ensuring the temperature does not exceed 15°C.[2] The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of byproducts.[2][7]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete nitration.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry under vacuum to obtain this compound.

Reaction Mechanisms

Step 1: Pyrimidine Ring Formation

The formation of the 2-methyl-4,6-dihydroxypyrimidine ring proceeds through a series of nucleophilic addition and elimination reactions, culminating in a cyclization. The strong base (sodium methoxide) deprotonates the diethyl malonate to form a nucleophilic enolate, which then attacks the electrophilic carbon of the acetamidine. Subsequent intramolecular condensation and elimination of ethanol lead to the formation of the stable pyrimidine ring.

Step 2: Electrophilic Aromatic Substitution (Nitration)

The nitration of 2-methyl-4,6-dihydroxypyrimidine is a classic example of electrophilic aromatic substitution.

Caption: Mechanism of electrophilic nitration of 2-methyl-4,6-dihydroxypyrimidine.

-

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[6][8]

-

Nucleophilic Attack: The π electrons of the pyrimidine ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the pyrimidine ring and yielding the final product.

Safety Precautions

The synthesis of this compound involves the use of hazardous materials and exothermic reactions, necessitating strict adherence to safety protocols.

-

Handling of Sodium Metal: Sodium reacts violently with water and moisture. It should be handled under an inert atmosphere or in a dry solvent.

-

Mixed Acid Nitration: The nitration step using a mixture of concentrated nitric and sulfuric acids is highly exothermic and can lead to runaway reactions if not properly controlled.[7][9] Key safety measures include:

-

Performing the reaction in a chemical fume hood with adequate ventilation.[4]

-

Using an ice bath to maintain strict temperature control.

-

Slow, controlled addition of reagents.

-

Wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.[4][10]

-

Having an emergency plan and appropriate spill kits readily available.[4][9]

-

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Physical Properties: The compound is a solid at room temperature.

-

Spectroscopic Data: While specific spectra are not provided here, techniques such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy would be used to confirm the structure.[11] Mass spectrometry would confirm the molecular weight of 171.11 g/mol .[12]

Conclusion

The synthesis of this compound is a well-established process that provides a valuable intermediate for various applications. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this compound for their scientific endeavors. The understanding of the underlying reaction mechanisms provides a foundation for further optimization and exploration of related pyrimidine chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. lsbindustrial.s3.amazonaws.com [lsbindustrial.s3.amazonaws.com]

- 4. eastharbourgroup.com [eastharbourgroup.com]

- 5. tsijournals.com [tsijournals.com]

- 6. 10.6. Reaction: Nitration – Introduction to Organic Chemistry [saskoer.ca]

- 7. icheme.org [icheme.org]

- 8. Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. 2-METHYL-5-NITRO-PYRIMIDINE-4,6-DIOL(53925-27-2) 1H NMR [m.chemicalbook.com]

- 12. This compound | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 2-Methyl-5-nitropyrimidine-4,6-diol

Introduction: The Significance of 2-Methyl-5-nitropyrimidine-4,6-diol in Drug Development

This compound, a derivative of the pyrimidine core, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids, and is a privileged structure in a wide array of therapeutic agents.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API), such as this compound, are critical determinants of its biopharmaceutical behavior, influencing everything from formulation design to in vivo efficacy.[3]

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. As a Senior Application Scientist, the following sections are designed to provide researchers, scientists, and drug development professionals with not only the requisite experimental protocols but also the underlying scientific rationale for these methodological choices. The aim is to establish a robust and self-validating system for the comprehensive assessment of this promising compound.

Part 1: Solubility Profiling of this compound

A thorough understanding of the solubility of an API is a cornerstone of pre-formulation studies. It dictates the choice of excipients, the feasibility of different dosage forms, and ultimately, the bioavailability of the drug. This section outlines the methodologies for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure.[4] The shake-flask method is the gold standard for this determination.[4]

Experimental Protocol: Shake-Flask Method

-

Preparation of Solvents: Prepare a range of aqueous buffers with pH values spanning the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.[5] Additionally, select a variety of organic solvents relevant to pharmaceutical processing (e.g., ethanol, methanol, DMSO).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.[4]

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[5] Periodically sample the supernatant to confirm that the concentration has reached a plateau.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Data Presentation: Thermodynamic Solubility of this compound

| Solvent System | pH | Temperature (°C) | Solubility (mg/mL) |

| 0.1 N HCl | 1.2 | 25 | [Insert Experimental Data] |

| Acetate Buffer | 4.5 | 25 | [Insert Experimental Data] |

| Phosphate Buffer | 6.8 | 25 | [Insert Experimental Data] |

| Phosphate Buffer | 7.4 | 25 | [Insert Experimental Data] |

| Water | ~7.0 | 25 | [Insert Experimental Data] |

| Ethanol | N/A | 25 | [Insert Experimental Data] |

| Methanol | N/A | 25 | [Insert Experimental Data] |

| DMSO | N/A | 25 | [Insert Experimental Data] |

Kinetic Solubility Assessment

Kinetic solubility measures the concentration at which a compound, initially dissolved in an organic solvent, precipitates when introduced into an aqueous medium.[3] This is particularly relevant for early drug discovery screening.[3]

Experimental Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).[3]

-

Serial Dilution: Perform serial dilutions of the stock solution in the same organic solvent.

-

Aqueous Addition: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: Monitor for the formation of a precipitate over a defined period (e.g., 1-2 hours) using nephelometry, turbidimetry, or visual inspection.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.

Visualization of Solubility Determination Workflow

References

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-5-nitropyrimidine-4,6-diol

This guide provides a comprehensive technical overview of the potential biological activities of 2-Methyl-5-nitropyrimidine-4,6-diol. Drawing upon the established bioactivities of structurally related nitropyrimidine and pyrimidine-4,6-dione scaffolds, this document is intended for researchers, scientists, and professionals in drug development. We will explore the synthesis, potential antimicrobial and anticancer properties, and the likely mechanism of action of this compound, supported by detailed experimental protocols and comparative data from analogous molecules.

Introduction: The Therapeutic Potential of the Nitropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a plethora of biologically active molecules.[1] Its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2] The introduction of a nitro group, a potent electron-withdrawing moiety, into organic molecules has been a successful strategy in medicinal chemistry to enhance or confer therapeutic properties.[3][4] Nitroaromatic compounds are key components in a number of established drugs, particularly in the realm of antimicrobial agents.[3]

This compound combines these two pharmacologically significant motifs: the pyrimidine-4,6-dione core and a nitro group at the C5 position. While direct biological studies on this specific molecule are not extensively reported in publicly available literature, its structural features strongly suggest a high potential for significant biological activity, particularly as an antimicrobial and anticancer agent. This guide will, therefore, extrapolate from the known activities of related compounds to build a scientifically grounded hypothesis for the therapeutic potential of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, beginning with readily available starting materials. A plausible and efficient synthetic route is outlined below, adapted from established methods for similar pyrimidine derivatives.[5][6]

Synthetic Pathway Overview

The synthesis initiates with the condensation of acetamidine with diethyl malonate to form the pyrimidine ring, followed by nitration to introduce the nitro group at the 5-position.

Caption: Synthetic route for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Methylpyrimidine-4,6-diol

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add diethyl malonate, followed by the slow addition of acetamidine hydrochloride.

-

Reflux the reaction mixture for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-Methylpyrimidine-4,6-diol.

Step 2: Nitration to this compound

-

In a flask maintained in an ice bath, slowly add 2-Methylpyrimidine-4,6-diol to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry to yield this compound.

-

The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Potential Antimicrobial Activity

The presence of both a pyrimidine core and a nitro group strongly suggests that this compound could exhibit significant antimicrobial properties. Pyrimidine derivatives are known to have broad-spectrum antibacterial and antifungal activities.[1][7] Furthermore, the antimicrobial action of many nitroaromatic compounds is well-documented.[3][4]

Proposed Mechanism of Antimicrobial Action

The antimicrobial activity of nitroaromatic compounds is often dependent on the enzymatic reduction of the nitro group within the microbial cell.[3][8] This process, catalyzed by nitroreductases, generates reactive intermediates such as nitroso and hydroxylamine species, as well as superoxide radicals.[3][4] These reactive species can then induce cellular damage through various mechanisms, including covalent modification of DNA, proteins, and other macromolecules, leading to cell death.[3]

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound can be evaluated using standard methods such as the Kirby-Bauer disk diffusion method for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Assay

-

Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Streak the inoculum evenly across the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud Dextrose agar plate (for fungi).

-

Impregnate sterile paper disks with a known concentration of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Place the disks on the agar surface. Include a solvent control disk and a disk with a standard antibiotic/antifungal.

-

Incubate the plates at the appropriate temperature and duration for the test organism.

-

Measure the diameter of the zone of inhibition around each disk.

Broth Microdilution for MIC Determination

-

Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using appropriate broth media.

-

Add a standardized suspension of the test microorganism to each well.

-

Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anticancer Activity

Pyrimidine derivatives are a cornerstone of cancer chemotherapy, with many acting as inhibitors of key enzymes in cancer cell proliferation and survival.[2][9] The introduction of substituents at various positions on the pyrimidine ring has led to the development of potent and selective anticancer agents.[10][11]

Putative Targets and Mechanism of Action in Cancer

Given the structural features of this compound, several potential anticancer mechanisms can be hypothesized:

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors.[12] The compound could potentially inhibit protein kinases that are overactive in cancer cells, thereby disrupting signaling pathways that control cell growth and proliferation.

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells. This could be mediated by the generation of reactive oxygen species resulting from the reduction of the nitro group, similar to its proposed antimicrobial mechanism.

-

DNA Intercalation or Damage: The planar structure of the pyrimidine ring could allow for intercalation into DNA, disrupting replication and transcription. Additionally, the reactive intermediates from the nitro group reduction could directly damage DNA.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The potential anticancer activity of this compound can be assessed by evaluating its cytotoxicity against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

-

Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

References

- 1. journals.innovareacademics.in [journals.innovareacademics.in]

- 2. ijrpr.com [ijrpr.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 7. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. thepharmajournal.com [thepharmajournal.com]

- 11. mdpi.com [mdpi.com]

- 12. experts.arizona.edu [experts.arizona.edu]

- 13. Design, synthesis, and biological evaluation of pyrimidine derivatives as potential inhibitors of human calcium/calmodulin-dependent protein kinase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-5-nitropyrimidine-4,6-diol: Synthesis, Properties, and Potential Applications

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The guide details its synthesis, explores its physicochemical properties with a focus on its tautomeric nature, and discusses its potential applications based on the known biological activities of related nitropyrimidine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a foundational understanding of this promising molecule.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. The introduction of a nitro group into the pyrimidine ring can significantly modulate its electronic properties and biological activity, often imparting useful characteristics for drug design. This compound is one such molecule that has garnered interest due to its structural similarity to known bioactive compounds. This guide aims to consolidate the available information on this compound and provide a scientific basis for its further investigation.

Physicochemical Properties

This compound, with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol , is a crystalline solid.[1][2][3] Its key computed and experimental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [1][2][3] |

| Molecular Weight | 171.11 g/mol | [1][3] |

| CAS Number | 53925-27-2 | [1][2][3] |

| Melting Point | 270-280 °C | [4] |

| pKa | Investigated | [5] |

| Tautomerism | Exists in keto-enol forms | [6][7] |

Tautomerism

A critical aspect of this compound is its existence in tautomeric forms. The "diol" nomenclature suggests two hydroxyl groups at positions 4 and 6. However, due to the presence of the adjacent nitrogen atoms in the pyrimidine ring, it can readily undergo keto-enol tautomerism to exist as 6-hydroxy-2-methyl-5-nitro-4(3H)-pyrimidinone or 2-methyl-5-nitropyrimidine-4,6(1H,5H)-dione.[6][7] The equilibrium between these forms is influenced by factors such as the solvent, pH, and temperature. Understanding this tautomerism is crucial as it affects the molecule's reactivity, hydrogen bonding capabilities, and ultimately its biological activity.

Caption: Tautomeric forms of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from readily available precursors. The general strategy involves the initial construction of the 2-methyl-pyrimidine-4,6-diol ring system, followed by nitration at the C5 position.

Synthesis of the Precursor: 4,6-Dihydroxy-2-methylpyrimidine

The precursor, 4,6-dihydroxy-2-methylpyrimidine, can be synthesized via a condensation reaction between acetamidine hydrochloride and a malonic ester derivative, such as dimethyl malonate or diethyl malonate, in the presence of a base like sodium methoxide.[8][9]

Experimental Protocol:

-

Under an inert atmosphere and cooled in an ice bath, dissolve sodium methoxide in methanol.

-

To this solution, add dimethyl malonate followed by acetamidine hydrochloride.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in water and acidify with a suitable acid (e.g., HCl) to a pH of 1-2.

-

Cool the mixture to induce crystallization of the product.

-

Collect the white solid by filtration, wash with cold water and a cold organic solvent (e.g., methanol), and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.

Nitration of 4,6-Dihydroxy-2-methylpyrimidine

The final step is the nitration of the pyrimidine ring at the electron-rich C5 position. This is typically achieved using a mixture of nitric acid and sulfuric acid.[8][10]

Experimental Protocol:

-

Carefully add 4,6-dihydroxy-2-methylpyrimidine to concentrated sulfuric acid, keeping the temperature low with an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining a low temperature.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitoring by TLC is recommended).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with cold water to remove any residual acid, and dry to obtain this compound.

Caption: Synthetic pathway for this compound.

Reactivity and Potential for Further Modification

The chemical reactivity of this compound is dictated by its functional groups. The hydroxyl groups can be converted to leaving groups, such as chlorides, by reacting with reagents like phosphorus oxychloride (POCl₃).[8][11] The resulting 4,6-dichloro-2-methyl-5-nitropyrimidine is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various functionalities at these positions.

The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up possibilities for creating a diverse library of compounds based on the 2-methyl-5-aminopyrimidine-4,6-diol scaffold.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of nitropyrimidine derivatives has shown a wide range of pharmacological activities.[12][13][14]

-

Anticancer Activity: Many nitropyrimidine derivatives have been investigated as potential anticancer agents.[13] The nitro group can act as a bio-reducible moiety, leading to cytotoxic species under the hypoxic conditions often found in solid tumors.

-

Antimicrobial Activity: The pyrimidine scaffold is present in many antimicrobial drugs. The addition of a nitro group can enhance this activity.[14]

-

Anti-inflammatory Activity: Some nitropyrimidine derivatives have shown potential as anti-inflammatory agents by inhibiting the production of inflammatory mediators.[12]

-

Materials Science: The planar structure and potential for hydrogen bonding make this molecule an interesting candidate for the development of novel organic materials with specific electronic or optical properties.

Conclusion

This compound is a fascinating molecule with a rich chemistry and significant potential for a variety of applications. Its synthesis is achievable through established organic chemistry methods, and its structure offers multiple points for further functionalization. The exploration of its biological activities and material properties is a promising area for future research. This guide provides a solid foundation for scientists and researchers to begin their investigation into this valuable compound.

References

- 1. This compound | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1stsci.com [1stsci.com]

- 3. chemscene.com [chemscene.com]

- 4. chemwhat.com [chemwhat.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 10. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 11. 4,6-Dichloro-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 12. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-5-nitropyrimidine-4,6-diol: A Scaffolding Guide for Modern Drug Discovery and Chemical Biology

Abstract

This technical guide provides a comprehensive overview of the potential research applications of 2-Methyl-5-nitropyrimidine-4,6-diol, a heterocyclic compound poised for significant utility in medicinal chemistry and chemical biology. While direct applications of this specific molecule are not yet extensively documented, its constituent moieties—the pyrimidine core, the nitro group, and the diol functionalities—suggest a versatile role as a chemical scaffold and synthetic intermediate. This document will explore its physicochemical properties, propose potential research applications based on established chemical principles, and provide detailed, actionable experimental protocols for its derivatization and use in drug discovery workflows.

Introduction: Unveiling a Versatile Chemical Tool

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including nucleobases and a wide array of therapeutic agents.[1][2] The subject of this guide, this compound, presents a unique combination of functionalities that make it a compelling starting point for chemical exploration. The dihydroxy pyrimidine scaffold is a known building block for antiviral and anticancer therapies, as well as for advanced herbicides and fungicides.[3][4] The strategic placement of a nitro group, a powerful electron-withdrawing moiety, and a methyl group further functionalizes this core, opening avenues for diverse chemical transformations and biological interactions.[5][6]

This guide will serve as a roadmap for researchers, scientists, and drug development professionals, illuminating the potential of this compound as a valuable scaffold in the synthesis of novel chemical entities. We will delve into its inherent chemical reactivity and propose its application in areas such as kinase inhibitor development, combinatorial library synthesis, and the creation of novel heterocyclic systems.

Physicochemical Properties and Structural Attributes

A thorough understanding of a molecule's properties is fundamental to its application in research. The key physicochemical parameters of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃O₄ | [7] |

| Molecular Weight | 171.11 g/mol | [7] |